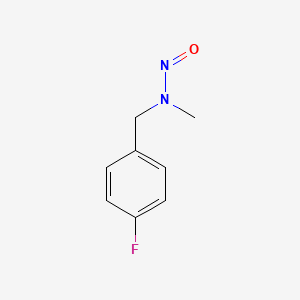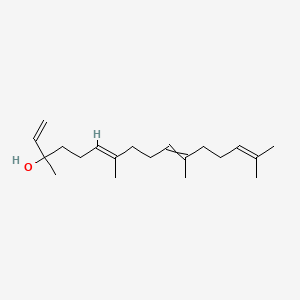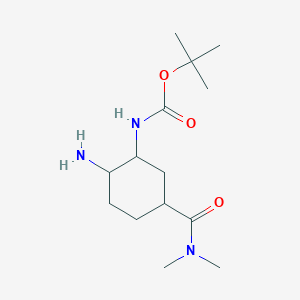
2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This particular compound is characterized by its extensive ethyl substitution, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with various metal ions. For instance, metalation with palladium (II) can be achieved under specific conditions . Similarly, cobalt (II) and iron (III) chloride can be used to form corresponding metalated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. The process would include the preparation of the porphine precursor followed by metalation under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of metal ions in the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Metalation reactions often require specific metal salts like palladium (II) chloride, cobalt (II) chloride, and iron (III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, metalation with palladium (II) results in the formation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium (II) .
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its metal-binding properties.
Biology: Studied for its role in mimicking natural porphyrins found in biological systems.
Medicine: Investigated for potential therapeutic applications, including photodynamic therapy.
Industry: Utilized in the development of sensors and other analytical devices.
Mecanismo De Acción
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to bind metal ions and facilitate various chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that contain metal ions as cofactors .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
- 5,10,15,20-Tetraphenyl-21H,23H-porphine
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin apart is its extensive ethyl substitution, which enhances its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high reactivity and stability.
Propiedades
Fórmula molecular |
C36H64N4 |
|---|---|
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
2,3,7,8,12,13,17,18-octaethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C36H64N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h21-22,27-40H,9-20H2,1-8H3 |
Clave InChI |
RGWXALAFTLKQMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CC)N2)CC)CC)CC)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)

![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)






![methyl N-[1-[2-[[4-[1-(4-tert-butylphenyl)-5-[4-[[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13405429.png)

![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
